4,6-Di-tert-butylbenzene-1,3-diamine
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Overview
Description
4,6-Di-tert-butylbenzene-1,3-diamine is an organic compound with the chemical formula C14H24N2. It is typically found as a white crystalline solid and is used as an intermediate in the synthesis of various amine compounds. This compound is also known for its role as a catalyst in organic synthesis reactions .
Preparation Methods
Chemical Reactions Analysis
4,6-Di-tert-butylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Di-tert-butylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.
Biology: Research studies utilize this compound to investigate its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Di-tert-butylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or biological research .
Comparison with Similar Compounds
4,6-Di-tert-butylbenzene-1,3-diamine can be compared with similar compounds like:
4,6-Di-tert-butylbenzene-1,3-diol: This compound has hydroxyl groups instead of amine groups, leading to different chemical properties and applications.
1,3-Di-tert-butylbenzene: This compound lacks the amine groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
4,6-ditert-butylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8H,15-16H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFMCWUTNRROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1N)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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